molecular formula C15H14F2N2O2 B2540592 (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide CAS No. 1356819-86-7

(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide

Cat. No. B2540592
CAS RN: 1356819-86-7
M. Wt: 292.286
InChI Key: KHBQOIGKCVWXTB-UHFFFAOYSA-N
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Description

The compound "(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide" is a type of Z-enamide, which is a class of organic compounds characterized by a specific geometric configuration where the highest priority groups on each end of the carbon-carbon double bond are on the same side. This configuration is denoted by the "Z" prefix, which stands for "zusammen," meaning "together" in German. Enamides are compounds that contain an enamine moiety (a carbon-carbon double bond adjacent to an amine) and an amide group. They are important in organic chemistry due to their versatility in various chemical reactions and their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

According to the first paper, an efficient procedure for the synthesis of Z-enamides has been developed using a Pd/Cu cocatalyst system. This method involves the reaction of primary amides with conjugated olefins under Wacker-type conditions, which are oxidative conditions that typically involve palladium catalysis. The reaction benefits from the use of additives such as phosphine oxides and phosphonates, which increase the efficiency of the reaction in nonpolar solvents under an oxygen atmosphere. The process yields a variety of Z-enamides with high stereoselectivity and in high yields .

Molecular Structure Analysis

While the second paper does not directly discuss the molecular structure of "this compound," it does provide insight into the structural analysis of a similar compound, "ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate." This compound crystallizes in a specific space group and exhibits certain bond distances that are characteristic of Z-enamides. The presence of an intramolecular hydrogen bond is noted, which is a common feature in Z-enamides that can influence their stability and reactivity .

Chemical Reactions Analysis

Z-enamides, such as the compound , are known to participate in various chemical reactions. The stereoselectivity of these compounds is particularly important in synthetic applications. The first paper mentions that the beta-hydride elimination step is a stereochemistry-determining step in the oxidative amidation process, which leads to the formation of Z-enamides. Additionally, the efficiency of photoisomerization between Z- and E-enamides is dependent on the substituents present on the substrates, indicating that certain chemical reactions can be influenced by the specific groups attached to the enamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of Z-enamides are influenced by their molecular structure. The intramolecular hydrogen bond mentioned in the second paper suggests that Z-enamides can have unique properties such as increased stability and specific reactivity patterns. The bond distances and angles within the molecule can affect its physical properties, such as melting and boiling points, solubility, and crystalline structure. The presence of functional groups like cyano, amide, and difluorophenyl can also impact the compound's reactivity and interaction with other molecules .

Scientific Research Applications

Synthesis and Chemical Sensing

  • A study detailed the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives and their application in colorimetric sensing of fluoride anions. This research exemplifies the utility of cyano and amide functional groups in developing sensors for environmental and health-related applications (E. A. Younes et al., 2020).

Photoluminescence and Material Science

  • Research on π-extended fluorene derivatives, including cyano groups, investigated their photoluminescence properties. Such studies are crucial for advancing material science, especially in the development of new fluorescent materials for optical applications (Hidehiro Kotaka et al., 2010).

Polymer Chemistry

  • A study on the synthesis of new polyamides and polyimides based on a hexafluoro-containing diamine monomer highlighted the importance of such compounds in creating materials with high thermal stability and solubility. This is significant for the development of high-performance polymers (D. Liaw et al., 2001).

Medicinal Chemistry

  • The discovery of (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide as a potent inhibitor of Zika virus replication demonstrates the critical role of cyano-containing enamide compounds in antiviral research. This highlights the potential for developing new treatments for infectious diseases (L. Riva et al., 2021).

Catalysis and Organic Synthesis

  • A study on the Z-selective hydroamidation of terminal alkynes with secondary amides and imides catalyzed by a Ru/Yb-system showcases the application of cyano and amide functionalities in catalysis, enabling the stereoselective synthesis of complex organic molecules (Annette E. Buba et al., 2011).

properties

IUPAC Name

(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O2/c16-13-5-1-3-10(14(13)17)7-11(8-18)15(20)19-9-12-4-2-6-21-12/h1,3,5,7,12H,2,4,6,9H2,(H,19,20)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBQOIGKCVWXTB-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=CC2=C(C(=CC=C2)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC(=O)/C(=C\C2=C(C(=CC=C2)F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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